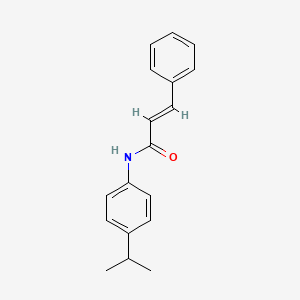

N-(4-isopropylphenyl)-3-phenylacrylamide

Description

Contextual Overview of Acrylamide (B121943) Derivatives in Medicinal Chemistry

Acrylamide derivatives represent a versatile class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. The core of these molecules features an amide group connected to a vinyl group, a structure that serves as a valuable pharmacophore. This structural motif is a key component in a variety of biologically active molecules.

Cinnamic acid, a naturally occurring compound found in plants like cinnamon, is a prominent precursor for many of these derivatives. scispace.comnih.govnih.gov Its derivatives are known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. nih.govnih.govnih.govnih.gov The synthetic modification of cinnamic acid and other related structures allows chemists to create extensive libraries of amide derivatives with enhanced potency and specificity. scispace.comnih.gov

Significance of the N-(4-isopropylphenyl)-3-phenylacrylamide Scaffold in Drug Discovery Efforts

The this compound scaffold combines key structural features from both cinnamic acid and substituted anilines. This combination is significant in drug discovery as it can be considered a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. nih.gov The cinnamanilide (B1331705) core (N-phenylcinnamamide) has been the subject of research for developing multi-target agents, particularly those with dual antimicrobial and anti-inflammatory activities. nih.gov

The design of molecules like this compound is often part of a broader strategy to develop new therapeutic agents that can overcome challenges such as antimicrobial resistance. nih.gov The α,β-unsaturated carbonyl system present in the cinnamoyl moiety is a Michael acceptor, which can covalently interact with nucleophilic residues (like cysteine) in target proteins, a mechanism implicated in the biological activity of many cinnamaldehyde (B126680) derivatives. researchgate.net

Current Research Landscape and Key Academic Trajectories for the Chemical Compound

The current research landscape for this compound itself is not well-defined in publicly accessible scientific literature. However, the academic trajectories for the broader class of cinnamanilides are clear. Research is heavily focused on synthesizing and evaluating new analogues with varied substitution patterns on the aromatic rings to establish structure-activity relationships (SAR).

Key research directions for this class of compounds include:

Antimicrobial Drug Discovery: A major focus is on developing novel antibacterial and antifungal agents to combat drug-resistant pathogens. nih.govnih.govbohrium.com Studies often involve screening against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Research: Cinnamaldehyde and its derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.govmdpi.com Research explores the molecular mechanisms underlying these effects.

Multi-Target Drug Design: There is a growing interest in creating compounds that can address multiple factors in a disease, such as infection and the associated inflammation. nih.gov

Future research would likely involve the specific synthesis and biological evaluation of this compound to determine if its isopropyl substitution confers any unique or advantageous properties compared to other known analogues.

Structural Classifications and Nomenclature within Cinnamanilide Analogues

This compound belongs to the class of compounds known as cinnamanilides , which are N-aryl substituted amides of cinnamic acid.

Nomenclature: The name "this compound" systematically describes its structure.

"acrylamide" indicates the core structure containing a carbon-carbon double bond adjacent to a carbonyl group of an amide.

"3-phenyl" specifies that a phenyl group is attached to the third carbon of the acrylamide backbone. This part of the molecule is derived from cinnamic acid, hence the common name "cinnam-" prefix.

"N-(4-isopropylphenyl)" indicates that a phenyl ring substituted with an isopropyl group at the para (4th) position is attached to the nitrogen atom of the amide.

Structural Classification: It is an analogue of cinnamaldehyde, characterized by the presence of a cinnamoyl moiety. researchgate.net These compounds are also classified as Michael acceptors due to the reactive α,β-unsaturated carbonyl group, which is a key feature for their biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJUSGJYCYFWDF-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of N 4 Isopropylphenyl 3 Phenylacrylamide Derivatives

Impact of N-Phenyl Substitution on Biological Activity Profiles

The N-phenyl ring of N-(4-isopropylphenyl)-3-phenylacrylamide serves as a crucial anchor for biological activity, and substitutions on this ring have been shown to significantly modulate the pharmacological profile of the resulting derivatives. The nature, position, and electronic properties of these substituents can dramatically alter the potency and selectivity of the compounds.

Research on analogous N-aryl acrylamides has demonstrated that both electron-donating and electron-withdrawing groups can influence activity, often in a target-dependent manner. For instance, in some series of N-arylacrylamides, the introduction of electron-withdrawing groups, such as trifluoromethyl, has led to a notable increase in antiproliferative activity against various cancer cell lines nih.gov. Conversely, electron-donating groups like methoxy have also been associated with potent biological effects in other contexts.

The position of the substituent on the N-phenyl ring is also a critical determinant of activity. Ortho-substituents can introduce steric hindrance that may either be detrimental, by preventing optimal binding to a target, or beneficial, by locking the molecule into a more active conformation nih.govbeilstein-journals.org. Para-substitution is often well-tolerated and provides a vector for introducing functionalities that can engage in specific interactions with the target protein, such as hydrogen bonding or hydrophobic interactions.

A systematic evaluation of N-phenyl substitutions allows for the fine-tuning of a compound's properties. The following table illustrates hypothetical SAR data for N-phenyl substituted analogs, based on trends observed in similar compound series.

| Compound ID | N-Phenyl Substituent (R) | Biological Activity (IC50, µM) |

| 1a | H | 10.5 |

| 1b | 4-OCH3 | 5.2 |

| 1c | 4-Cl | 2.8 |

| 1d | 4-CF3 | 1.5 |

| 1e | 2-CH3 | 15.7 |

| 1f | 3-NO2 | 4.1 |

Role of the Isopropylphenyl Moiety in Ligand-Target Interactions

The 4-isopropylphenyl group is a key structural feature that often contributes significantly to the binding affinity of a ligand for its target. The isopropyl group, in particular, is a classic hydrophobic substituent that can engage in favorable van der Waals interactions within hydrophobic pockets of a protein's binding site.

The importance of the isopropyl group is well-documented in medicinal chemistry, where its removal or replacement can lead to a dramatic loss of affinity acs.org. This is often attributed not only to the loss of direct hydrophobic interactions but also to the unfavorable energetic cost of solvating an empty hydrophobic pocket on the receptor. In the context of this compound, the isopropyl group likely serves to anchor the molecule in a specific orientation within the target's binding cleft, thereby optimizing other interactions.

Bioisosteric replacement of the isopropyl group with other lipophilic groups, such as tert-butyl or a cyclopropyl moiety, can help to probe the steric and conformational requirements of the hydrophobic pocket. The size and shape of the substituent can influence the precise positioning of the entire molecule, affecting the alignment of other key interacting groups.

Influence of the Acrylamide (B121943) Linker Configuration on Bioactivity

The acrylamide linker is not merely a passive spacer but an active participant in the biological activity of these compounds. Its chemical reactivity and conformational flexibility are pivotal to its function. The α,β-unsaturated carbonyl system of the acrylamide moiety makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins researchgate.netnih.govnih.gov. This covalent interaction can lead to irreversible inhibition, which can be a desirable attribute in drug design, offering prolonged duration of action.

The reactivity of the acrylamide "warhead" can be modulated by substituents on the α- and β-carbons researchgate.netnih.gov. Electron-withdrawing groups can enhance the electrophilicity of the β-carbon, increasing the rate of Michael addition, while electron-donating groups can have the opposite effect nih.gov. The cis-trans configuration of the double bond is also critical, with the trans (E) isomer generally being the more stable and often the more biologically active form.

Systematic Evaluation of Substituent Electronic and Steric Effects

A comprehensive understanding of the SAR of this compound derivatives requires a systematic evaluation of the electronic and steric effects of substituents across the entire molecule. Quantitative structure-activity relationship (QSAR) studies are powerful tools in this regard, allowing for the correlation of physicochemical properties with biological activity frontiersin.orgmdpi.com.

Electronic Effects: The electronic nature of substituents, often quantified by the Hammett constant (σ), can influence the reactivity of the acrylamide linker and the binding interactions of the aromatic rings researchgate.net. For instance, electron-withdrawing substituents on the 3-phenyl ring can increase the electrophilicity of the Michael acceptor, potentially leading to higher potency if covalent bond formation is a key mechanism of action.

Steric Effects: The size and shape of substituents, described by parameters such as Taft's steric parameter (Es) or molar refractivity (MR), play a crucial role in determining how well a molecule fits into its binding site rsc.org. Bulky substituents can create steric clashes that reduce binding affinity, while in other cases, they may be accommodated in large hydrophobic pockets, leading to enhanced activity. The interplay between steric and electronic effects is often complex and requires careful analysis of multiple derivatives.

The following table provides a hypothetical QSAR dataset illustrating the impact of electronic and steric parameters on biological activity.

| Compound ID | 3-Phenyl Substituent (X) | Hammett (σp) | Molar Refractivity (MR) | log(1/IC50) |

| 2a | H | 0.00 | 1.03 | 4.98 |

| 2b | 4-F | 0.06 | 0.92 | 5.35 |

| 2c | 4-Cl | 0.23 | 6.03 | 5.79 |

| 2d | 4-CH3 | -0.17 | 5.65 | 5.15 |

| 2e | 4-NO2 | 0.78 | 7.36 | 6.22 |

Conformational Analysis and its Relevance to Receptor Binding

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations. However, it is likely that only a specific, low-energy "bioactive" conformation is responsible for effective binding to the target receptor.

The binding of a ligand to a receptor is a dynamic process, and the ability of the molecule to adopt the correct conformation upon approaching the binding site is crucial. A rigid molecule that is pre-organized in the bioactive conformation may exhibit higher affinity due to a lower entropic penalty upon binding. Conversely, a more flexible molecule may be able to adapt to the binding sites of multiple targets. Understanding the conformational preferences of these derivatives is therefore essential for designing molecules with improved potency and selectivity.

Identification of Pharmacophoric Features for Diverse Activities

Pharmacophore modeling is a powerful computational technique used to identify the key steric and electronic features of a molecule that are essential for its biological activity dovepress.comcsmres.co.ukunina.itresearchgate.net. A pharmacophore model for this compound derivatives would typically consist of a set of features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation.

Based on the SAR data, a general pharmacophore for this class of compounds might include:

A hydrophobic feature corresponding to the isopropyl group.

An aromatic ring feature for the 4-isopropylphenyl moiety.

A hydrogen bond acceptor feature for the carbonyl oxygen of the acrylamide linker.

A second aromatic ring feature for the 3-phenyl group.

Potentially, a covalent attachment point at the β-carbon of the acrylamide.

By generating and validating pharmacophore models, researchers can perform virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activities dovepress.comcsmres.co.uk. Furthermore, these models can guide the design of new derivatives with optimized interactions with the target receptor, leading to the development of more potent and selective agents. The identification of distinct pharmacophoric features for different biological activities can also aid in understanding the molecular basis of polypharmacology and in designing molecules with desired multi-target profiles.

Investigations into Biological Activities and Pharmacological Relevance of N 4 Isopropylphenyl 3 Phenylacrylamide Analogues in Vitro and Preclinical Models

Antimicrobial Potentiation Studies

No specific studies on the antimicrobial potentiation activities of N-(4-isopropylphenyl)-3-phenylacrylamide have been identified in the reviewed literature. Research in this area for related compounds has focused on two main themes:

The AcrAB-TolC efflux pump is a significant mechanism of multidrug resistance in Gram-negative bacteria like Escherichia coli. chemicalbook.comnih.gov This tripartite system actively transports a wide range of antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. chemicalbook.comnih.gov The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of existing antibiotics. nih.gov

While no data exists for this compound, studies on other classes of compounds, such as N-caffeoylphenalkylamide derivatives, have shown potential as EPIs. For instance, some synthetic N-caffeoylphenalkylamide derivatives have demonstrated the ability to potentiate the activity of norfloxacin (B1679917) against multidrug-resistant Staphylococcus aureus. chemicalbook.comsigmaaldrich.com

The antibacterial activity of various N-aryl and N-alkyl piperazine (B1678402) derivatives has been investigated against a panel of bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Some of these synthesized compounds have shown significant activity against bacterial strains. nih.gov Similarly, derivatives of 5-arylaminouracil have been screened for their activity against Mycobacterium tuberculosis, with some compounds showing complete inhibition at certain concentrations. nih.gov However, no such data is available for this compound.

Anticancer Research

There is no specific information in the reviewed literature regarding the anticancer properties of this compound. Research on related chemical structures has explored several mechanisms of anticancer activity.

Tyrosine kinases are crucial mediators in cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer therapies. nih.gov Inhibitors of VEGFR-2 are sought after for their potential to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.com EGFR inhibitors, including those targeting the T790M mutation which confers resistance to some therapies, are also a major focus of cancer research. nih.gov

While no data is available for this compound, other classes of compounds containing N-aryl or acrylamide (B121943) moieties have been investigated as tyrosine kinase inhibitors. For example, certain imidazopyridine derivatives containing a 2-cyanoacrylamide moiety have been synthesized and shown to exhibit potent inhibitory activity against TAK1, a kinase involved in cancer cell survival. nih.gov

The proteasome is a critical enzyme complex for protein degradation and is essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govmdpi.com Inhibition of the Mtb proteasome is therefore a validated strategy for the development of new anti-tubercular drugs. nih.gov

Although there are no studies on this compound, research on other compound classes, such as 5-arylaminouracil derivatives, has identified molecules with significant inhibitory activity against Mtb. nih.gov

Apoptosis, or programmed cell death, and the cell cycle are fundamental processes that are often dysregulated in cancer. Many anticancer agents exert their effects by inducing apoptosis or causing cell cycle arrest in cancer cells.

Studies on phenylacetamide derivatives have shown that some of these compounds can induce apoptosis in cancer cells by upregulating the expression of key apoptosis-related genes like Bcl-2, Bax, and FasL, and increasing the activity of caspase 3. tbzmed.ac.ir For instance, one phenylacetamide derivative demonstrated an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cancer cell lines. tbzmed.ac.ir Furthermore, a new 4-phenyl-1,8-naphthyridine derivative was found to have anti-proliferative activity on carcinoma cells by inducing apoptosis and causing cell cycle arrest in the G2/M phase. nih.gov However, no such mechanistic studies have been published for this compound.

Immunomodulatory Activity

The immune system's intricate network of cells and signaling pathways presents numerous targets for therapeutic intervention. Analogues of this compound have been evaluated for their ability to modulate immune responses, with a significant focus on pathways that regulate immune tolerance and inflammation.

The investigation into the immunosuppressive effects of this compound analogues is closely linked to their activity on specific molecular targets that govern immune cell function. A primary mechanism through which these compounds are thought to exert immunosuppressive effects is via the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is a pivotal enzyme that catalyzes the initial, rate-limiting step in tryptophan catabolism, leading to a state of localized tryptophan depletion and the production of immunomodulatory metabolites known as kynurenines. nih.govresearchgate.net This process suppresses the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive microenvironment. nih.gov The overexpression of IDO1 is a known mechanism by which tumor cells evade immune surveillance, making it a significant target in cancer immunotherapy. nih.govresearchgate.net Consequently, the development of IDO1 inhibitors is a major focus of research, and the activity of phenylacrylamide analogues against this enzyme serves as a key indicator of their potential immunomodulatory and, specifically, immunosuppressive activity.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a critical therapeutic target for conditions involving immune escape, such as cancer. researchgate.netfrontiersin.org Its role in creating a tolerogenic environment has spurred the search for potent and selective inhibitors. nih.govnih.gov While direct studies on this compound are limited, research into structurally related scaffolds provides significant insight into the potential of this chemical class as IDO1 inhibitors.

Analogues featuring scaffolds such as benzenesulfonylhydrazide and phenylimidazole have demonstrated notable potency. For instance, one benzenesulfonylhydrazide derivative showed a potent cellular EC50 value of 68 nM. nih.gov Navoximod, a phenylimidazole derivative, is another potent IDO1 inhibitor with a cell-based EC50 of 75 nM. nih.gov This compound is of particular interest as it also displays some activity against tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine (B1673888) pathway. nih.gov

Furthermore, compounds incorporating a 1,2,3-triazole ring linked to a phenyl ring have been identified as effective IDO1 inhibitors. researchgate.net These structures share similarities with the phenylacrylamide backbone. One such compound, MMG-0358, exhibited an IC50 value of 330 nM in an enzymatic assay and a remarkable 2 nM in a cellular assay for murine IDO1. researchgate.net Another highly potent inhibitor, Epacadostat (INCB024360), which features an amidoxime (B1450833) group, is one of the most well-studied IDO1 inhibitors and serves as a benchmark in the field. frontiersin.orgnih.gov These findings underscore the potential for amide-containing structures, including phenylacrylamides, to serve as a foundational scaffold for the design of novel IDO1 inhibitors.

| Compound Class/Name | Target Enzyme | IC50/EC50 (µM) | Notes |

| Benzenesulfonylhydrazide derivative | IDO1 | 0.068 (EC50) | Potent inhibitor in cellular assays. nih.gov |

| Navoximod | IDO1 | 0.075 (EC50) | Phenylimidazole derivative; also inhibits TDO. nih.gov |

| MMG-0358 | hIDO1 | 0.33 (IC50) | 4-aryl-1,2,3-triazole derivative. researchgate.net |

| Vertex-AT | IDO1 | 0.023 (IC50) | A potent 1,2,3-triazole inhibitor. researchgate.net |

Enzyme Inhibition Profiles

Beyond their immunomodulatory potential, analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in a range of pathologies. The core structure, featuring a phenyl ring and an acrylamide group, is analogous to that of chalcones (1,3-diphenyl-2-propen-1-one), which are well-documented enzyme inhibitors. nih.govresearchgate.net This structural relationship provides a basis for exploring phenylacrylamide derivatives against similar enzymatic targets.

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a critical strategy in managing type 2 diabetes mellitus. nih.gov

Analogues with structures related to this compound, particularly chalcones and their derivatives, have shown significant α-glucosidase inhibitory activity. researchgate.netrsc.org For example, a series of chalcone-1H-1,2,3-triazole hybrids were synthesized and evaluated, with some compounds exhibiting high potency. nih.gov Compound 4a from this series was a highly active agent with an IC50 of 3.90 µM, a potency comparable to the quercetin (B1663063) standard. nih.gov Another study on phthalimide-benzenesulfonamide derivatives also identified compounds with excellent inhibitory potential against α-glucosidase, with IC50 values as low as 19.39 µM. researchgate.net These findings suggest that the substitution patterns on the aromatic rings of the core scaffold significantly influence inhibitory activity, with the presence of hydroxy, methoxy, and halogen groups often enhancing the effect. rsc.org

| Compound Class/Analogue | Target Enzyme | IC50 (µM) | Reference Compound |

| Chalcone-triazole hybrid 4a | S. cerevisiae α-glucosidase | 3.90 | Quercetin (4.24 µM) |

| Chalcone-triazole hybrid 4b | S. cerevisiae α-glucosidase | 4.77 | Quercetin (4.24 µM) |

| Phthalimide-benzenesulfonamide 3a | Yeast α-glucosidase | 19.39 | Acarbose |

| Prenylated isoflavone (B191592) 5c | α-glucosidase | 17.6 | Acarbose (527.5 µM) |

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibitors of these enzymes are a mainstay in the symptomatic treatment of Alzheimer's disease, as they help to elevate acetylcholine levels in the brain. nih.govnih.gov

Cinnamic acid derivatives and cinnamamides, which are direct structural analogues of this compound, have been a focus of research for developing new cholinesterase inhibitors. benthamdirect.comnih.gov A study of cinnamic acid derivatives linked to a 1,2,3-triazole moiety found that compound 7b-4 was the most potent AChE inhibitor with an IC50 of 5.27 μM, while compound 7a-1 was the most potent against BChE with an IC50 of 1.75 μM. benthamdirect.com Another series of methylenedioxy-cinnamamide derivatives containing a pyrrolidine (B122466) side chain yielded compound 10c , which showed potent AChE inhibition (IC50: 1.52 μM). nih.gov Furthermore, hybrid molecules combining tacrine (B349632) with cinnamic acid have produced compounds with nanomolar inhibitory activity against human AChE. nih.gov These studies highlight that modifications to both the cinnamic acid portion and the amide-linked moiety can be tuned to achieve potent and selective inhibition of either AChE or BChE. mdpi.com

| Compound Class/Name | Target Enzyme | IC50 (µM) | Notes |

| Cinnamide-triazole hybrid 7a-1 | BChE | 1.75 | Potent and selective BChE inhibitor. benthamdirect.com |

| Cinnamide-triazole hybrid 7b-4 | AChE | 5.27 | Potent AChE inhibitor. benthamdirect.com |

| Methylenedioxy-cinnamamide 10c | AChE | 1.52 | Contains a pyrrolidine side chain. nih.gov |

| N-arylmethylamide 22j | BChE | 0.46 | Selective BuChE inhibitor (AChE IC50 = 6.52 µM). researchgate.net |

| N-arylmethylamide 22c | AChE / BChE | 1.11 / 1.14 | Dual inhibitor of both cholinesterases. researchgate.net |

| 2-Chlorophenyl 3,4,5-trimethoxycinnamate | AChE / BChE | 46.18 / 32.46 | Moderate dual inhibitor. mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. mdpi.commdpi.com Inhibitors of these enzymes are used to treat neurological and psychiatric disorders, including depression and Parkinson's disease. rsc.orgnih.gov Specifically, MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors help preserve dopamine levels in the brain for Parkinson's disease treatment. mdpi.com

The structural similarity of this compound to chalcones has prompted investigations into their potential as MAO inhibitors. researchgate.net Studies on chalcone (B49325) derivatives have identified potent and selective inhibitors for both MAO isoforms. One study on 1,4-benzodioxan-substituted chalcones identified a compound with an IC50 of 0.026 µM against human MAO-B and high selectivity over MAO-A. researchgate.net In another study, a series of hydrazone derivatives, which can be considered bioisosteres, were synthesized, revealing highly potent and selective MAO-A inhibitors. mdpi.com Compound 2b from this series showed an exceptionally low IC50 value of 0.028 µM for hMAO-A, making it significantly more potent than the reference drug moclobemide. mdpi.com These findings demonstrate that the phenylacrylamide scaffold and its analogues are promising frameworks for developing new, potent, and isoform-selective MAO inhibitors. mdpi.comnih.govresearchgate.net

| Compound Class/Analogue | Target Enzyme | IC50 (µM) | Selectivity |

| 1,4-Benzodioxan-chalcone 22 | hMAO-B | 0.026 | SI > 1538 (over MAO-A) |

| Benzimidazole chalcone BCH2 | MAO-B | 0.80 | SI = 44.11 (over MAO-A) |

| Quinolyl-thienyl chalcone KD9 | MAO-B | 0.015 | SI > 2666 (over MAO-A) |

| Hydrazone derivative 2a | hMAO-A | 0.342 | Selective for MAO-A |

| Hydrazone derivative 2b | hMAO-A | 0.028 | Selective for MAO-A |

| Polyamide dianilide 5 | MAO-A / MAO-B | Ki < 1µM | Potent, reversible, competitive inhibitor of both. mdpi.com |

Antioxidant Capacity Evaluation

Scientific investigations into the antioxidant properties of this compound are not available in the reviewed literature. Consequently, no specific data on its capacity to scavenge radicals or inhibit lipid peroxidation has been reported. The following sections describe standard assays used for such evaluations.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward spectrophotometric method used to assess the free radical scavenging potential of antioxidant compounds. The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to pale yellow. This change in absorbance is measured to determine the scavenging activity. Despite the widespread use of this assay for evaluating various compounds, no studies have been published that apply the DPPH method to assess the antioxidant activity of this compound.

Table 1: DPPH Radical Scavenging Activity

| Compound | Test Concentration | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| This compound | No data available | No data available | No data available |

| Reference Compound (e.g., Ascorbic Acid) | No data available | No data available | No data available |

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation, which is an indicator of oxidative stress. This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct. The absorbance of this product is measured spectrophotometrically to determine the extent of lipid peroxidation. A review of existing scientific literature indicates that the TBARS assay has not been used to evaluate the potential of this compound to inhibit lipid peroxidation.

Table 2: Inhibition of Lipid Peroxidation by TBARS Assay

| Compound | Test System | % Inhibition of Lipid Peroxidation |

|---|---|---|

| This compound | No data available | No data available |

| Reference Compound | No data available | No data available |

Antiparasitic Activity

There is no available research in the scientific literature regarding the antiparasitic effects of this compound. Specifically, its activity against malaria-causing parasites of the Plasmodium genus has not been reported.

The evaluation of compounds against different life cycle stages of the malaria parasite is crucial for the development of new antimalarial drugs. This includes testing against the liver stages (e.g., Plasmodium berghei) and the blood stages, including the asexual erythrocytic forms and the sexual gametocytes of Plasmodium falciparum, which are responsible for disease symptoms and transmission, respectively. However, a thorough search of scientific databases reveals no studies on the anti-malarial activity of this compound against any stage of P. berghei or P. falciparum.

Table 3: Anti-Malarial Activity Data

| Compound | Parasite Species | Life Cycle Stage | Activity (e.g., IC₅₀) |

|---|---|---|---|

| This compound | Plasmodium berghei | Hepatic Stages | No data available |

| This compound | Plasmodium falciparum | Erythrocytic Forms | No data available |

Mechanistic Elucidation of Bioactive Interactions of N 4 Isopropylphenyl 3 Phenylacrylamide and Its Derivatives

Identification and Validation of Molecular Targets

There is no published research identifying or validating specific molecular targets for N-(4-isopropylphenyl)-3-phenylacrylamide.

Characterization of Ligand-Binding Sites

No information is available regarding the ligand-binding sites of this compound, including details on hydrogen bonding networks, hydrophobic interactions, or electrostatic interactions.

Modulation of Specific Cellular Pathways

The effects of this compound on any specific cellular pathways have not been documented in the scientific literature.

Investigation of Protein-Ligand Complex Stability

There are no studies available that investigate the stability of protein-ligand complexes formed by this compound.

Computational Chemistry and Molecular Modeling Approaches in the Study of N 4 Isopropylphenyl 3 Phenylacrylamide

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For N-(4-isopropylphenyl)-3-phenylacrylamide, docking simulations would be crucial to predict its binding mode within the active site of a potential target, such as the KCNQ2 potassium channel, which is a known target for analogous compounds. nih.govamegroups.cn

The process involves preparing the 3D structure of the ligand, this compound, and the receptor, typically a crystal structure of the target protein obtained from the Protein Data Bank (PDB). nih.gov In the context of KCNQ channels, studies on related activators have identified a key binding pocket near the S5 and S6 transmembrane segments. nih.gov A docking simulation would place the ligand into this binding site and score the different poses based on the predicted binding affinity or free energy.

The results would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the amide group of the phenylacrylamide core is a common hydrogen bond donor/acceptor, a feature noted as important for KCNQ channel opener pharmacophores. researchgate.net The isopropylphenyl and phenyl rings would be expected to form hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. These predicted interactions provide a structural hypothesis for the compound's mechanism of action and guide further optimization. nih.gov

Interactive Table 1: Illustrative Molecular Docking Results for this compound with KCNQ2 Channel

This table presents hypothetical data representative of what a molecular docking study would yield.

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | Tryptophan (Trp), Leucine (Leu) | Hydrogen Bond |

| Hydrogen Bonds | 2 | Phenylalanine (Phe), Valine (Val) | Hydrophobic (π-Alkyl) |

| Hydrophobic Interactions | 5 | Tryptophan (Trp) | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model for this compound would be developed as part of a larger study on a series of phenylacrylamide analogs.

To build a QSAR model, a dataset of phenylacrylamide derivatives with experimentally measured biological activities (e.g., IC50 values for channel activation) is required. researchgate.net For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, physicochemical, and quantum chemical properties. A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms, is then used to generate an equation that correlates these descriptors with activity. mdpi.com

The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. rsdjournal.org Furthermore, the model provides insights into the structural features that are most influential for activity. For example, a QSAR study might reveal that increasing the hydrophobicity of the N-phenyl substituent (like the isopropyl group) positively correlates with activity, while the presence of electron-withdrawing groups on the 3-phenyl ring has a negative impact.

Interactive Table 2: Example Descriptors for a Hypothetical Phenylacrylamide QSAR Model

This table shows examples of molecular descriptors that would be used in a QSAR study.

| Compound Name | Molecular Weight (MW) | LogP (Hydrophobicity) | Polar Surface Area (PSA) | Predicted Activity (pIC50) |

| N-phenyl-3-phenylacrylamide | 223.28 | 2.85 | 29.1 | 5.2 |

| N-(4-methylphenyl)-3-phenylacrylamide | 237.31 | 3.32 | 29.1 | 5.6 |

| This compound | 265.36 | 4.10 | 29.1 | 6.1 |

| N-(4-chlorophenyl)-3-phenylacrylamide | 257.72 | 3.56 | 29.1 | 5.8 |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. researchgate.net For a class of compounds like phenylacrylamide KCNQ channel openers, a pharmacophore model would be constructed based on the structures of known active molecules.

This model serves as a 3D query to guide the design of new ligands. The essential features for KCNQ activation by phenylacrylamides would likely include an aromatic ring, a hydrophobic region, and a hydrogen bond acceptor (the carbonyl oxygen of the amide). researchgate.net The model would define the precise spatial relationships between these features. By fitting this compound to this model, one could assess its potential for activity. More importantly, the model can be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric requirements, thus discovering structurally diverse new molecules with the desired biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein interactions. sciencepublishinggroup.com While docking provides a static snapshot of binding, MD simulations can validate the stability of the predicted binding pose of this compound within its target.

An MD simulation would be initiated using the best-docked complex from molecular docking. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of atoms over time by solving Newton's equations of motion. mdpi.com Analysis of the trajectory can reveal whether the key interactions predicted by docking are maintained over time. It can also show conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions, providing a more dynamic and realistic view of the binding event. nih.gov

Virtual Screening Techniques for Novel Analogue Discovery

Virtual screening (VS) is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Starting with this compound as a hit compound, VS could be employed to discover novel and potentially more potent analogues.

There are two main approaches. In ligand-based virtual screening, a model of the hit (such as a pharmacophore or a 2D similarity search) is used to find other molecules with similar properties. researchgate.net In structure-based virtual screening, a library of compounds is docked into the 3D structure of the target protein (e.g., KCNQ2), and the compounds are ranked based on their predicted binding scores. nih.gov This technique allows for the rapid and cost-effective evaluation of millions of potential drug candidates, filtering them down to a manageable number for experimental testing.

In Silico Prediction of Biological Interactions (excluding ADMET properties)

Beyond predicting a primary binding event, in silico methods can be used to predict a compound's broader biological interactions. This involves forecasting how this compound might interact with a panel of biological targets, a practice often referred to as target profiling or reverse docking.

By docking the compound against a wide range of known protein structures, researchers can identify potential off-target interactions, which could lead to side effects, or discover new therapeutic applications (drug repurposing). nih.gov For example, a phenylacrylamide derivative might show predicted affinity not only for ion channels but also for certain kinases or enzymes. nih.gov Web-based servers and software can use models built from large-scale experimental data to predict a spectrum of potential biological activities based on a compound's chemical structure. mdpi.com These predictions help to build a more complete picture of the compound's potential biological role before extensive lab work is undertaken.

Future Directions and Research Gaps in the Academic Study of N 4 Isopropylphenyl 3 Phenylacrylamide

Exploration of Novel Synthetic Strategies for Diversified Analogues

A significant gap in the current understanding of N-(4-isopropylphenyl)-3-phenylacrylamide is the limited exploration of its chemical space. Future research should prioritize the development of novel and efficient synthetic methodologies to generate a diverse library of analogues. This will be crucial for establishing robust structure-activity relationships (SAR).

Key areas for exploration include:

Modification of the Phenyl Rings: Systematic substitution on both the N-phenyl and 3-phenyl rings with a variety of functional groups (e.g., electron-donating, electron-withdrawing, hydrogen bond donors/acceptors) could profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Alterations to the Acrylamide (B121943) Core: While the acrylamide moiety often serves as a covalent warhead, its reactivity can be fine-tuned. Research into modifying the α- and β-positions of the acrylamide scaffold can modulate its electrophilicity, potentially leading to more selective and less toxic compounds. acs.org

Introduction of Heterocyclic Moieties: Replacing the phenyl rings with various heterocyclic systems could introduce novel interactions with biological targets and improve properties such as solubility and metabolic stability. Studies on other acrylamide derivatives have shown that the introduction of heteroaryl groups can lead to potent biological activity. nih.gov

A systematic synthetic approach will be the foundation for all subsequent biological evaluations.

Advanced SAR Studies Incorporating Chemogenomics Data

Currently, there is a complete lack of structure-activity relationship (SAR) data for this compound. Future research must establish a comprehensive SAR profile by synthesizing and screening a wide array of analogues against various biological targets.

Advanced approaches to SAR should include:

High-Throughput Screening (HTS): Screening the newly synthesized analogue library against diverse panels of cell lines and enzymes will be essential for identifying initial hits and understanding the structural requirements for activity.

Chemogenomics: This approach, which systematically studies the effect of a library of small molecules on a wide range of biological targets, could rapidly identify the protein families most susceptible to inhibition by this compound derivatives. This would provide a broad overview of the compound's potential therapeutic applications and off-target effects.

Computational Modeling: In silico docking and molecular dynamics simulations can help to rationalize observed SAR data and guide the design of next-generation analogues with improved potency and selectivity.

The following table illustrates a hypothetical SAR exploration based on potential modifications:

| Modification Site | Substituent | Predicted Effect on Activity | Rationale |

| N-phenyl ring (para-position) | -OCH3 | May increase activity | Electron-donating group could enhance binding affinity. |

| N-phenyl ring (meta-position) | -Cl | Potentially improved metabolic stability | Blocking a potential site of metabolism. |

| 3-phenyl ring (para-position) | -NO2 | May alter target selectivity | Strong electron-withdrawing group can change binding mode. |

| Acrylamide (α-position) | -CH3 | Could decrease reactivity | Steric hindrance may reduce the rate of covalent bond formation. |

Identification of Undiscovered Biological Targets and Pathways

The biological targets of this compound are currently unknown. A critical area of future research will be the identification and validation of its molecular targets and the pathways it modulates.

Methodologies to achieve this include:

Affinity-Based Proteomics: Utilizing a tagged version of the parent compound or a reactive analogue to pull down binding partners from cell lysates can directly identify protein targets.

Phenotypic Screening: Observing the effects of the compound on cellular phenotypes (e.g., apoptosis, cell cycle arrest, differentiation) can provide clues about the biological pathways being affected. Subsequent target deconvolution can then be performed.

Kinase Profiling: Given that many acrylamide-based inhibitors target kinases, screening this compound against a broad panel of kinases could be a fruitful starting point. For instance, various acrylamide analogues have been developed as inhibitors of kinases like BCR-ABL. nih.gov

Development of Selective Agents for Specific Therapeutic Applications

Once primary biological targets are identified, the focus can shift to optimizing the lead compound to develop selective agents for specific diseases. Based on the activities of other acrylamide derivatives, potential therapeutic areas for this compound could include:

Oncology: Many acrylamide-containing molecules are covalent inhibitors of kinases implicated in cancer. nih.gov

Inflammatory Diseases: Acrylamides have been explored for their anti-inflammatory properties.

Allergic Diseases: Certain N-substituted acrylamides have demonstrated antiallergic activity. nih.gov

The development of selective agents will require iterative cycles of chemical synthesis and biological testing to maximize on-target potency while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The discovery and optimization of novel therapeutics can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). targetmol.com These computational tools can be applied to the study of this compound in several ways:

Predictive Modeling: AI/ML algorithms can be trained on SAR data from related acrylamide derivatives to predict the biological activity of novel, untested analogues of this compound. This can help prioritize which compounds to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, such as high affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

Analysis of Large Datasets: AI can analyze complex datasets from chemogenomics and phenotypic screening to identify novel patterns and correlations that may not be apparent to human researchers. sigmaaldrich.com

Translational Research Opportunities in Preclinical Models (without clinical trial data)

Following successful in vitro characterization and optimization, promising analogues of this compound should be advanced into preclinical models of disease. This is a crucial step to bridge the gap between basic science and potential clinical applications. nih.gov

Key aspects of preclinical translational research include:

Animal Models of Disease: Evaluating the efficacy of lead compounds in relevant animal models (e.g., xenograft models for cancer, collagen-induced arthritis models for inflammation) is essential to demonstrate in vivo proof-of-concept.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their dose-response relationships in vivo, is critical for understanding their therapeutic potential.

Biomarker Development: Identifying biomarkers that correlate with drug exposure and therapeutic response can facilitate future clinical development.

It is important to note that the selection and validation of appropriate preclinical models are critical for the successful translation of research findings. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(4-isopropylphenyl)-3-phenylacrylamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via acylation reactions. For example, 3-phenylacrylamide derivatives are prepared by reacting substituted anilines with cinnamoyl chloride in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the biological activity of this compound initially screened in receptor studies?

- Methodological Answer : Radioligand binding assays (e.g., for dopamine D3 receptors) are performed using [³H]spiperone as a tracer. Membranes from transfected CHO cells are incubated with the compound (0.1–10 μM), and nonspecific binding is determined using antagonists like GR 103691. Data are analyzed via nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Confirms amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹).

- NMR : ¹H NMR identifies substituents on the phenyl rings (e.g., isopropyl protons at δ 1.2–1.3 ppm as a doublet). ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or sulfonamide substitution) affect the compound’s metabolic stability?

- Methodological Answer : Comparative studies using CYP3A4 metabolism models (e.g., liver microsomes) assess oxidation pathways. For example, introducing electron-withdrawing groups (e.g., -CF₃) reduces metabolic degradation. DFT modeling (B3LYP/6-31G* basis set) predicts oxidation sites, such as the acrylamide double bond or isopropylphenyl moiety .

Q. What experimental strategies resolve contradictions in reported biological efficacy (e.g., D3 receptor vs. KCNQ2 channel activity)?

- Methodological Answer :

- Selective Assays : Use D3 receptor-knockout models or KCNQ2-specific inhibitors (e.g., XE991) to isolate mechanisms.

- Dose-Response Profiling : Compare EC₅₀ values across assays. For example, ST-198 (the compound’s research code) shows D3 antagonism at IC₅₀ = 12 nM but activates KCNQ2 at EC₅₀ = 3 μM, indicating target promiscuity .

Q. How can QSAR models guide the design of this compound analogs with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer : Develop 3D-QSAR models using CoMFA/CoMSIA (SYBYL-X software). Descriptors like logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) are critical. For example, replacing the isopropyl group with a trifluoromethyl moiety increases logP from 3.1 to 3.8, improving BBB permeability .

Q. What in vitro and in vivo models are suitable for studying the compound’s neuropharmacological effects (e.g., cortical spreading depression)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.